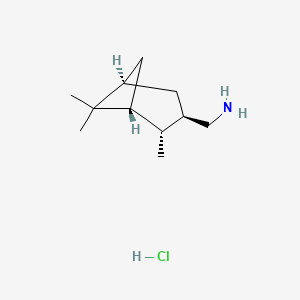
(1R-(1alpha,2beta,3alpha,5alpha))-Pinane-3-methylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 261-114-6, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating and propagating polymerization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction proceeds as follows:
Step 1: Acetone cyanohydrin is reacted with hydrazine hydrate in the presence of a base, such as sodium hydroxide, to form the intermediate hydrazone.
Step 2: The hydrazone intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or sodium hypochlorite to yield 2,2’-azobis(2-methylpropionitrile).
The reaction conditions typically involve maintaining the reaction mixture at a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The final product is purified through recrystallization to obtain high-purity 2,2’-azobis(2-methylpropionitrile).
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:
Polymerization: Initiates the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Oxidation: Can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: Can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Polymerization: Typically carried out in the presence of monomers and solvents like toluene or benzene at temperatures ranging from 60-80°C.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: Involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Polymerization: Produces polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.
Oxidation: Forms corresponding oxides or nitriles.
Reduction: Yields amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.
Biology: Employed in the study of radical-induced DNA damage and repair mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of plastics, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its thermal decomposition to generate free radicals. The decomposition process can be represented as follows:
[ \text{C}8\text{H}{12}\text{N}_4 \rightarrow 2 \text{C}_4\text{H}_6\text{N}_2 \cdot ]
These free radicals then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets and pathways involved include the interaction of radicals with monomer molecules, resulting in chain propagation and termination reactions.
Vergleich Mit ähnlichen Verbindungen
2,2’-azobis(2-methylpropionitrile) can be compared with other radical initiators such as benzoyl peroxide and potassium persulfate.
Benzoyl Peroxide: Similar to 2,2’-azobis(2-methylpropionitrile), benzoyl peroxide decomposes to generate free radicals. it is more commonly used in the polymerization of vinyl chloride and as a bleaching agent.
Potassium Persulfate: Another radical initiator that decomposes to form sulfate radicals. It is often used in the polymerization of acrylamide and as an oxidizing agent in various chemical reactions.
The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its ability to generate radicals at relatively low temperatures, making it suitable for a wide range of polymerization processes.
Similar Compounds
- Benzoyl Peroxide
- Potassium Persulfate
- Azobisisobutyronitrile (AIBN)
Eigenschaften
CAS-Nummer |
58096-22-3 |
|---|---|
Molekularformel |
C11H22ClN |
Molekulargewicht |
203.75 g/mol |
IUPAC-Name |
[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-7-8(6-12)4-9-5-10(7)11(9,2)3;/h7-10H,4-6,12H2,1-3H3;1H/t7-,8-,9+,10+;/m0./s1 |
InChI-Schlüssel |
WMWWUXCZAWKORS-YNESSHQRSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)CN.Cl |
Kanonische SMILES |
CC1C(CC2CC1C2(C)C)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















